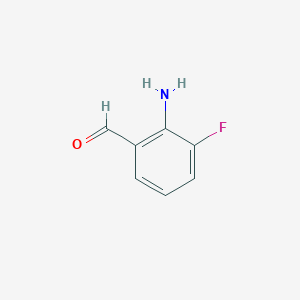

2-Amino-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBQRNQMWORUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625476 | |

| Record name | 2-Amino-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854538-94-6 | |

| Record name | 2-Amino-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-fluorobenzaldehyde: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorobenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The strategic incorporation of a fluorine atom onto the benzene ring can profoundly influence the physicochemical properties of resulting molecules, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. These attributes make fluorinated intermediates like this compound highly valuable in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, aimed at equipping researchers with the knowledge to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for this compound is not extensively reported in publicly available literature, its basic properties have been identified.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 854538-94-6 |

| Molecular Formula | C₇H₆FNO |

| Molecular Weight | 139.13 g/mol [1] |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectroscopic Data:

-

¹H NMR: The spectrum would likely show a downfield singlet for the aldehyde proton (CHO), distinct aromatic protons with splitting patterns influenced by the fluorine and amino substituents, and a broad singlet for the amino (NH₂) protons.

-

¹³C NMR: The spectrum would be expected to display a signal for the carbonyl carbon of the aldehyde group in the downfield region, along with distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C=O stretching of the aldehyde, and C-F stretching.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly outlined in the available search results. However, a plausible and commonly employed synthetic strategy for aromatic amines is the reduction of the corresponding nitro compound. Therefore, a two-step synthesis is proposed, starting from a suitable precursor.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Synthesis of 3-Fluoro-2-nitrobenzaldehyde (Precursor)

A common method for the synthesis of nitrobenzaldehydes is the oxidation of the corresponding nitrotoluene.

Experimental Protocol (General Method):

This protocol is a general representation and may require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-nitrotoluene in a suitable solvent such as acetic anhydride.

-

Oxidation: Add an oxidizing agent, for example, chromium trioxide, portion-wise to the solution while maintaining the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically with water or a reducing agent to destroy excess oxidant.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 3-Fluoro-2-nitrobenzaldehyde to this compound

The reduction of a nitro group to an amino group can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium.

Experimental Protocol (General Method):

This is a generalized protocol that may need to be adapted.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-nitrobenzaldehyde in a solvent such as ethanol.

-

Addition of Reducing Agent: Add a reducing agent, for instance, iron powder, to the solution.

-

Acidification: Add a dilute acid, such as hydrochloric acid, to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the solid catalyst.

-

Extraction: Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum. The final product can be further purified by column chromatography or recrystallization.

Workflow for the Synthesis of this compound:

Figure 2: General experimental workflow for the synthesis of this compound.

Applications in Drug Development

Fluorinated aromatic aldehydes are valuable intermediates in the synthesis of a wide range of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the pharmacological profile of a drug candidate. While specific applications of this compound are not detailed in the available literature, its structural motifs suggest its utility in the synthesis of various heterocyclic compounds that are prevalent in drug discovery.

The amino and aldehyde functionalities of this compound serve as versatile handles for a variety of chemical transformations, including:

-

Friedländer Annulation: For the synthesis of substituted quinolines, a common scaffold in many bioactive molecules.

-

Schiff Base Formation: Leading to the formation of imines, which can be further modified or act as ligands for metal complexes.

-

Pictet-Spengler Reaction: For the synthesis of tetrahydroisoquinolines.

-

Doebner-von Miller Reaction: For the synthesis of quinolines.

The strategic placement of the fluorine atom at the 3-position can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting heterocyclic systems, thereby providing a tool for fine-tuning the biological activity of the target molecules. The use of fluorinated building blocks like this compound is a key strategy in modern medicinal chemistry to develop drugs with improved efficacy and safety profiles.[3]

Conclusion

This compound is a promising, yet not extensively characterized, building block for organic synthesis and drug discovery. While detailed experimental data is sparse, its synthesis can be reasonably approached through the reduction of its nitro precursor, 3-fluoro-2-nitrobenzaldehyde. The presence of both an amino and an aldehyde group, combined with the strategic placement of a fluorine atom, makes it a highly attractive starting material for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential in the development of novel pharmaceuticals and functional materials.

References

Solubility Profile of 2-Amino-3-fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-3-fluorobenzaldehyde, a crucial building block in the synthesis of various pharmaceutical compounds. An understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing suitable formulations. This document outlines the theoretical solubility profile, provides detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Core Data Summary

Currently, specific quantitative solubility data for this compound in a broad spectrum of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like," a qualitative solubility profile can be inferred. The presence of a polar amino group and a moderately polar aldehyde group, along with a fluorine atom on the benzene ring, suggests a degree of solubility in polar organic solvents. Its aromatic nature may also allow for some solubility in nonpolar solvents.

To facilitate precise and reproducible research, this guide provides detailed methodologies for researchers to determine quantitative solubility in solvents pertinent to their specific applications. The following table is provided for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Ethanol | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 | |||

| e.g., Water | e.g., 25 |

Experimental Protocols for Solubility Determination

Accurate and consistent determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for quantitatively assessing the solubility of this compound.

Gravimetric Method

The gravimetric method is a direct and widely used technique for determining the solubility of a solid compound in a solvent.[1]

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask with a stopper

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask. The presence of undissolved solid is essential to ensure the solution is saturated.[1]

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved solid.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe.

-

Filter the supernatant through a syringe filter directly into a pre-weighed vial to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the weight of the vial containing the saturated solution.

-

Evaporate the solvent from the vial. This can be done by placing the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or by using a vacuum oven for more sensitive compounds.

-

Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing process until a constant weight is obtained.

-

-

Calculation of Solubility:

-

Weight of the dissolved solute (g): (Weight of vial + solute) - (Weight of empty vial)

-

Volume of the solvent (mL): The volume of the supernatant collected.

-

Solubility ( g/100 mL): (Weight of dissolved solute / Volume of solvent) x 100

-

Qualitative Solubility Test

A preliminary qualitative test can provide rapid insights into the solubility of a compound in various solvents and can help in selecting appropriate solvents for quantitative analysis.[2][3][4]

Materials:

-

This compound

-

A range of common organic solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add 0.75 mL of the selected solvent in small portions.[2]

-

After each addition, shake the test tube vigorously or use a vortex mixer.[2]

-

Observe whether the solid dissolves completely.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in that specific solvent at room temperature.

Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid organic compound.

References

Spectroscopic and Spectrometric Characterization of 2-Amino-3-fluorobenzaldehyde: A Technical Guide

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Amino-3-fluorobenzaldehyde. These predictions are derived from the known spectral properties of analogous compounds, including 2-aminobenzaldehyde, 3-fluorobenzaldehyde, and other substituted aromatic aldehydes.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHO | 9.8 - 10.0 | s | - |

| H-6 | 7.2 - 7.4 | dd | ~8, ~2 |

| H-4 | 7.0 - 7.2 | m | - |

| H-5 | 6.7 - 6.9 | m | - |

| -NH₂ | 4.5 - 6.0 | br s | - |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-F | 150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-NH₂ | 145 - 150 |

| C-CHO | 120 - 125 |

| C-6 | 125 - 130 |

| C-4 | 118 - 122 (d, JCF ≈ 5-10 Hz) |

| C-5 | 115 - 120 |

| Solvent: CDCl₃, Reference: TMS (0.00 ppm) |

Table 3: Predicted IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium-Strong |

| N-H Bend (Amino) | 1550 - 1650 | Medium |

| C-F Stretch | 1200 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 138 | 95 | [M-H]⁺ |

| 110 | 60 | [M-CHO]⁺ |

| 83 | 40 | [M-CHO-HCN]⁺ |

Experimental Protocols

The following sections detail standard experimental methodologies for obtaining the spectroscopic and spectrometric data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1] The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The solid sample is then brought into contact with the crystal using a pressure clamp to ensure good contact. The sample spectrum is then recorded. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample (typically < 1 mg) is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).[2]

-

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.[2][3] This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Caption: NMR Signal Generation Pathway.

References

"2-Amino-3-fluorobenzaldehyde" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-fluorobenzaldehyde, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical structure, IUPAC name, physicochemical properties, and provides insights into its synthesis and reactivity, with a focus on its application in the construction of novel heterocyclic scaffolds.

Chemical Structure and IUPAC Name

This compound is an aromatic organic compound featuring a benzaldehyde ring substituted with an amino group at position 2 and a fluorine atom at position 3.

IUPAC Name: this compound[1][2][3]

CAS Number: 854538-94-6[1][2][3][4]

Molecular Formula: C₇H₆FNO[1][2][3][4]

Molecular Weight: 139.13 g/mol [1][3][4]

Below is the two-dimensional chemical structure of this compound:

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is essential for handling, storage, and for the design of chemical reactions.

| Property | Value | Source |

| Purity | ≥95% - 97% | [2][4] |

| Appearance | Not explicitly stated, but related aminobenzaldehydes are often yellow solids. | [5] |

| Storage Conditions | Store in a cool, dry place. Keep in a dark place, under an inert atmosphere, at 2-8°C. | [3][4] |

| Solubility | No specific data available for this compound. However, the parent compound, 2-aminobenzaldehyde, is soluble in water. | [5] |

| Safety Information | Not classified as hazardous material for transport. To be handled by technically-qualified persons. Not for use in foods, cosmetics, or drugs. | [4] |

Synthesis and Experimental Protocols

A general synthetic strategy, adapted from the synthesis of related aminobenzaldehydes, is outlined below. This should be considered a conceptual workflow and would require optimization for the specific synthesis of this compound.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses):

-

Reduction of 2-Nitro-3-fluorobenzaldehyde: To a solution of 2-nitro-3-fluorobenzaldehyde in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder and a catalytic amount of hydrochloric acid is added.

-

Reaction Monitoring: The reaction mixture is heated and stirred, with the progress monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the solid catalyst. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution).

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. The presence of the ortho-amino and aldehyde functionalities allows for a range of cyclization and condensation reactions.

Friedländer Synthesis of Quinolines

The Friedländer synthesis is a classic and efficient method for the preparation of quinolines, which are prevalent scaffolds in many pharmaceuticals. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone).[6][7][8][9]

Caption: The Friedländer synthesis pathway for quinoline derivatives.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines.[10][11][12][13][14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While this compound is not a direct substrate for the classical Pictet-Spengler reaction, its derivatives could be utilized in modified versions of this synthesis.

Spectroscopic Data

While specific experimental spectra for this compound are not available in the provided search results, predicted NMR data for a related compound, 2-amino-3,5-dibromobenzaldehyde, can offer insights into the expected spectral features.[15]

Predicted ¹H NMR Data (based on a related structure):

-

Aldehyde proton (-CHO): Expected to be a singlet in the downfield region (around δ 9.5-10.0 ppm).

-

Aromatic protons: The protons on the benzene ring will appear as multiplets in the aromatic region (around δ 6.5-8.0 ppm), with coupling patterns influenced by the fluorine and amino substituents.

-

Amino protons (-NH₂): A broad singlet is expected, with its chemical shift being solvent-dependent.

Predicted ¹³C NMR Data (based on a related structure):

-

Carbonyl carbon (-CHO): A signal in the highly downfield region (around δ 190 ppm).

-

Aromatic carbons: Signals in the aromatic region (around δ 110-160 ppm). The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic endeavors. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in the development of novel chemical entities.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound 97% | CAS: 854538-94-6 | AChemBlock [achemblock.com]

- 3. 854538-94-6|this compound|BLD Pharm [bldpharm.com]

- 4. 854538-94-6 this compound AKSci 2886DA [aksci.com]

- 5. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

The Rising Potential of 2-Amino-3-fluorobenzaldehyde Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to enhance their metabolic stability, binding affinity, and overall therapeutic potential. Within this context, 2-Amino-3-fluorobenzaldehyde has emerged as a promising scaffold for the synthesis of novel derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. While direct research on this specific scaffold is still an emerging field, this guide consolidates data from closely related fluorinated compounds to provide a foundational framework for future investigations.

Synthesis of Bioactive Derivatives

The chemical versatility of the amino and aldehyde functional groups in this compound allows for the straightforward synthesis of a diverse library of derivatives. The primary synthetic routes involve condensation reactions to form Schiff bases and hydrazones, as well as coordination with metal ions to form metal complexes.

A general synthetic scheme involves the reaction of this compound with various primary amines or hydrazides. For instance, the condensation with aminobenzothiazole derivatives can yield novel Schiff's bases.[1][2] Similarly, reaction with hydrazides can produce hydrazone derivatives.[3][4] Furthermore, the resulting Schiff base ligands can be complexed with various metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) to generate metal complexes with potentially enhanced biological activities.[5][6][7][8][9][10][11][12]

Anticancer Activity

Derivatives of fluorinated benzaldehydes, particularly Schiff bases, have demonstrated significant potential as anticancer agents.[1][2][13][14][15][16][17] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Quantitative Data on Related Fluorinated Schiff Base Derivatives

Data presented below is for fluorinated Schiff base derivatives not specifically derived from this compound and should be used for comparative purposes.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Schiff Base | A549 (Lung Carcinoma) | 0.64 | [13] |

| 1,3,4-Thiadiazole Schiff Base | HepG2 (Liver Carcinoma) | 13.4 | [18] |

| 1,3,4-Thiadiazole Schiff Base | HepG2 (Liver Carcinoma) | 23.8 | [18] |

| 2-Amino Benzothiazole Schiff Base | HeLa (Cervical Cancer) | 2.517 µg/mL | [19] |

| 4-Nitro Benzaldehyde Schiff Base | TSCCF (Oral Cancer) | 446.68 µg/mL | [14][15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways

The anticancer activity of Schiff base derivatives may involve the induction of apoptosis.[13][14][15] Key signaling pathways implicated in apoptosis include the caspase cascade. The expression of proteins like cleaved caspase-3 can be investigated to confirm the apoptotic mechanism.[13]

Figure 1: Hypothetical signaling pathway for anticancer activity.

Antimicrobial Activity

Metal complexes of fluorobenzaldehyde-derived Schiff bases have shown promising antimicrobial activity against a range of bacterial and fungal strains.[5][6][7][8][9][10][11][12] The chelation of the metal ion to the Schiff base ligand is often reported to enhance the antimicrobial efficacy.

Quantitative Data on Related Fluorinated Schiff Base Metal Complexes

Data presented below is for metal complexes of fluorobenzaldehyde derivatives not specifically derived from this compound and should be used for comparative purposes.

| Compound Class | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Co(II) Complex | S. aureus | - | 0.25 | [20] |

| Co(II) Complex | S. epidermidis | - | - | [20] |

| Cu(II) Complex | C. albicans | 12 | - | [6][7] |

| Ni(II) Complex | S. aureus | 10 | - | [6][7] |

| Ni(II) Complex | E. coli | 17 | - | [6][7] |

| Zn(II) Complex | S. aureus | - | 0.03 | [20] |

| Zn(II) Complex | S. epidermidis | - | - | [20] |

Experimental Protocol: Agar Well Diffusion Method

This method is used for the preliminary screening of antimicrobial activity.

-

Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate.

-

Well Creation: Create uniform wells in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Figure 2: Experimental workflow for the agar well diffusion assay.

Anti-inflammatory Activity

Hydrazone derivatives of various aldehydes have been investigated for their anti-inflammatory properties.[3][21][4][22][23][24][25][26] The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.

Quantitative Data on Related Hydrazone Derivatives

Data presented below is for hydrazone derivatives not specifically derived from this compound and should be used for comparative purposes.

| Compound Class | Assay | Dose | % Inhibition of Edema | Reference |

| Triazole Acetohydrazide Derivative | Carrageenan-induced paw edema | 50 mg/kg | 66.7 | [21] |

| Pyridazinone Hydrazone | Carrageenan-induced paw edema | - | Potent activity | [21] |

| Naphthoxy Acetic Acid Hydrazide | Carrageenan-induced paw edema | 50 mg/kg | 20.90 | [21] |

| Fenoprofen Hydrazone | Egg white-induced paw edema | - | Comparable to standard | [24] |

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animal Grouping: Divide rats into groups: control, standard (e.g., indomethacin), and test groups (receiving different doses of the synthesized compounds).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Potential Signaling Pathways

The anti-inflammatory effects of such compounds can be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of inflammatory signaling pathways such as the NF-κB pathway.[23][26][27]

Figure 3: Simplified NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with the potential for significant biological activities. The synthetic accessibility of Schiff bases, hydrazones, and metal complexes from this core structure provides a rich platform for the development of novel therapeutic agents. While the direct biological evaluation of these specific derivatives is a nascent field of research, the data from analogous fluorinated compounds strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The protocols and comparative data presented in this guide offer a robust starting point for researchers and drug development professionals to explore the full therapeutic potential of this exciting class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. aarf.asia [aarf.asia]

- 10. Synthesis, characterization and antimicrobial activities of some metal(II) amino acids’ complexes [scirp.org]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

- 12. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 16. researchgate.net [researchgate.net]

- 17. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]

- 18. iajpr.com [iajpr.com]

- 19. researcher.manipal.edu [researcher.manipal.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 25. jddtonline.info [jddtonline.info]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-3-fluorobenzaldehyde as a Precursor in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. Among the myriad of building blocks available to the synthetic chemist, 2-Amino-3-fluorobenzaldehyde has emerged as a precursor of significant interest. Its unique trifunctional arrangement—an aldehyde, an amine, and a fluorine atom on a benzene ring—offers a versatile platform for the construction of a diverse array of heterocyclic systems, particularly those with established pharmacological relevance. The strategic placement of the fluorine atom can profoundly influence the physicochemical properties of the resulting molecules, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a pivotal precursor in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.

Synthesis of this compound

While a direct, high-yield synthesis of this compound from simple starting materials is not extensively documented in readily available literature, a plausible and efficient route involves the reduction of the corresponding nitro compound, 2-nitro-3-fluorobenzaldehyde. This transformation is a common and generally high-yielding reaction in organic synthesis.

Experimental Protocol: Synthesis of this compound via Reduction of 2-Nitro-3-fluorobenzaldehyde

This protocol is a generalized procedure based on standard reduction methods for aromatic nitro compounds.

Materials:

-

2-Nitro-3-fluorobenzaldehyde

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitro-3-fluorobenzaldehyde (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared.

-

Ammonium chloride (1.5 eq) is added to the mixture.

-

The reaction mixture is heated to reflux (typically 70-80 °C) and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Expected Yield: While a specific yield for this reaction is not cited in the available literature, similar reductions of aromatic nitroaldehydes typically proceed in good to excellent yields (70-95%).

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 1H, -CHO), 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 190-195 (C=O), 150-155 (d, JC-F ≈ 240-250 Hz, C-F), 145-150 (C-NH₂), 125-130 (Ar-CH), 115-120 (d, JC-F ≈ 20-25 Hz, Ar-CH), 110-115 (Ar-CH), 110-115 (Ar-C) |

| FTIR (KBr, cm⁻¹) | 3450-3300 (N-H stretching, two bands), 3100-3000 (Ar C-H stretching), 2850-2750 (aldehyde C-H stretching, two bands), 1680-1660 (C=O stretching), 1620-1580 (N-H bending and Ar C=C stretching), 1250-1150 (C-F stretching) |

| Mass Spectrometry (EI) | m/z (%): 139 (M⁺), 138 (M⁺-H), 111 (M⁺-CO), 110 (M⁺-CHO) |

Application in the Synthesis of Bioactive Heterocycles

The true value of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of privileged heterocyclic scaffolds, most notably quinolines and quinazolines. These core structures are present in a multitude of clinically approved drugs and biologically active compounds, particularly in the realm of oncology as kinase inhibitors.

Quinolines via Friedländer Annulation

The Friedländer annulation is a powerful and straightforward method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Experimental Protocol: Synthesis of a 4-Substituted 8-Fluoroquinoline

This is a generalized procedure for the Friedländer reaction.

Materials:

-

This compound

-

A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)

-

Catalyst (e.g., p-toluenesulfonic acid, piperidine, or a Lewis acid)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

-

A mixture of this compound (1.0 eq), the active methylene compound (1.1-1.5 eq), and the catalyst (0.1-0.2 eq) in a suitable solvent is prepared.

-

The reaction mixture is heated to reflux or an elevated temperature. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 8-fluoroquinoline derivative.

Logical Relationship Diagram: Friedländer Annulation

Caption: General mechanism of the Friedländer annulation for the synthesis of 8-fluoroquinolines.

Quinazolines: Versatile Synthesis Strategies

Quinazolines are another class of heterocyclic compounds with significant therapeutic applications, and this compound is a valuable starting material for their synthesis. Various methods can be employed, often involving condensation with a source of a one-carbon and a one-nitrogen unit.

Experimental Protocol: Synthesis of a 2-Substituted 8-Fluoroquinazoline

This is a generalized procedure for the synthesis of quinazolines from a 2-aminobenzaldehyde.

Materials:

-

This compound

-

An aldehyde (R-CHO)

-

Ammonium acetate (NH₄OAc) or another ammonia source

-

Oxidizing agent (e.g., I₂, DDQ, or air)

-

Solvent (e.g., ethanol, acetic acid, or DMSO)

Procedure:

-

A mixture of this compound (1.0 eq), the aldehyde (1.1 eq), and ammonium acetate (2.0-3.0 eq) in a suitable solvent is prepared.

-

An oxidizing agent is added if the reaction is not aerobic.

-

The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) and stirred. The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction.

-

The crude product is purified by recrystallization or column chromatography to yield the 2-substituted 8-fluoroquinazoline.

Experimental Workflow: Quinazoline Synthesis

Caption: A typical experimental workflow for the synthesis of 2-substituted 8-fluoroquinazolines.

This compound in Kinase Inhibitor Scaffolds

The quinazoline and quinoline cores are prevalent in a large number of approved and investigational kinase inhibitors. The 2-amino group of the precursor provides a handle for introducing various substituents at the 4-position of the quinazoline or quinoline ring, which is often crucial for engaging with the hinge region of the kinase active site. The fluorine atom at the 3-position of the benzaldehyde precursor translates to a fluorine at the 8-position of the resulting quinazoline or quinoline. This fluorine substitution can be exploited to modulate the electronics of the aromatic system and to form favorable interactions, such as hydrogen bonds or halogen bonds, with the protein target, potentially enhancing binding affinity and selectivity.

Signaling Pathway Diagram: Generic Kinase Inhibition

Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitors.

Table 2: Representative Kinase Inhibitors with Quinazoline/Quinoline Scaffolds

| Drug | Core Scaffold | Target Kinase(s) | Representative IC₅₀ (nM) |

| Gefitinib | Quinazoline | EGFR | 2-37 |

| Erlotinib | Quinazoline | EGFR | 2 |

| Vandetanib | Quinazoline | VEGFR2, EGFR, RET | 40 (VEGFR2), 500 (EGFR), 100 (RET) |

| Lapatinib | Quinazoline | EGFR, HER2 | 10.8 (EGFR), 9.8 (HER2) |

| Bosutinib | Quinoline | Src, Abl | 1.2 (Src), 1 (Abl) |

Note: The IC₅₀ values are approximate and can vary depending on the assay conditions. These drugs are not directly synthesized from this compound, but represent the types of structures that could be accessed and potentially improved upon using this precursor.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for the efficient construction of key heterocyclic scaffolds, such as quinolines and quinazolines, which are central to the design of numerous therapeutic agents, particularly kinase inhibitors. The presence of the fluorine atom provides a strategic tool for fine-tuning the pharmacological properties of the final drug candidates. While detailed experimental data for this specific precursor and its direct application in the synthesis of marketed drugs is not widely published, its potential for generating novel, fluorinated analogues of established drug classes is significant. This guide provides a foundational understanding and practical protocols to encourage further exploration of this compound in the pursuit of new and improved medicines.

The Synthetic Versatility and Biological Potential of 2-Amino-3-fluorobenzaldehyde: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-fluorobenzaldehyde is a versatile aromatic building block that holds significant promise in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional nature, possessing an aldehyde, an amino group, and a fluorine atom on the same aromatic ring, allows for the construction of a diverse array of complex heterocyclic scaffolds. The strategic incorporation of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules, making this compound a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of quinazolines and Schiff bases, and their associated biological activities.

Synthetic Applications

This compound serves as a key starting material for the synthesis of various heterocyclic compounds, primarily through condensation and cyclization reactions.

Synthesis of 8-Fluoroquinazolines

One of the most significant applications of this compound is in the synthesis of 8-fluoro-substituted quinazolines and quinazolinones. These scaffolds are prevalent in many biologically active compounds, including approved drugs. The synthesis typically proceeds through a condensation reaction with a suitable nitrogen-containing reagent, followed by cyclization.

A general approach involves the reaction of this compound with a source of ammonia, such as ammonium acetate, and an aldehyde or ketone to yield 2,4-disubstituted quinazolines. While specific yields for reactions starting from this compound are not extensively reported in readily available literature, analogous reactions with other 2-aminobenzaldehydes suggest that good to excellent yields can be expected. For instance, a base-promoted, metal-free tandem cycloaddition reaction of ortho-substituted nitroarenes with aldehydes and ammonium salts has been shown to produce 2,4-substituted quinazoline derivatives in high yields (77%–90%)[1].

Experimental Protocol: General Procedure for the Synthesis of 2,4-Disubstituted 8-Fluoroquinazolines

This protocol is a representative example based on similar syntheses of quinazolines.

-

Reaction Setup: To a solution of this compound (1 mmol) and a substituted aldehyde or ketone (1.2 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add ammonium acetate (5 mmol).

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-120 °C) and monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 8-fluoroquinazoline derivative.

References

Technical Guide: Safety and Handling of 2-Amino-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-fluorobenzaldehyde (CAS No. 854538-94-6). The information is compiled from publicly available safety data sheets and chemical databases to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a substituted aromatic aldehyde commonly used as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.

| Property | Value | Reference |

| CAS Number | 854538-94-6 | [1] |

| Molecular Formula | C₇H₆FNO | [2] |

| Molecular Weight | 139.13 g/mol | [2] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

Signal Word: Warning[2]

| Hazard Class | Hazard Statement | Reference |

| Acute toxicity, Oral | H302: Harmful if swallowed | [1][2] |

| Skin corrosion/irritation | H315: Causes skin irritation | |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Precautionary Measures

Strict adherence to the following precautionary statements is crucial for the safe handling of this compound.

| Category | Precautionary Statement | Reference |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | |

| P264: Wash skin thoroughly after handling. | ||

| P270: Do not eat, drink or smoke when using this product. | ||

| P271: Use only outdoors or in a well-ventilated area. | ||

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][2] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of water. | ||

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |

| P312: Call a POISON CENTER/doctor if you feel unwell. | ||

| P330: Rinse mouth. | ||

| P332+P313: If skin irritation occurs: Get medical advice/attention. | ||

| P337+P313: If eye irritation persists: Get medical advice/attention. | ||

| P362+P364: Take off contaminated clothing and wash it before reuse. | ||

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |

| P405: Store locked up. | ||

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity | Harmful if swallowed (Category 4) | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2). No specific data available. | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A). No specific data available. | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No classification data on carcinogenic properties. | |

| Reproductive Toxicity | No data available | |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. | |

| Specific Target Organ Toxicity - Repeated Exposure | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols and Handling

While specific experimental protocols for this compound are not published, standard laboratory procedures for handling hazardous chemicals should be strictly followed.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge.

General Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides, hydrogen fluoride).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for ensuring safety when working with this compound.

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Synthesis of 8-Fluoroquinazolines from 2-Amino-3-fluorobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoroquinazoline derivatives, starting from 2-amino-3-fluorobenzaldehyde. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline core, potentially enhancing metabolic stability, binding affinity, and overall therapeutic efficacy.

Introduction

Quinazoline and its derivatives are of significant interest due to their diverse pharmacological properties, including but not limited to anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities. The synthesis of functionalized quinazolines is a cornerstone of many drug discovery programs. This document focuses on a specific synthetic route to 8-fluoroquinazolines, which are of particular interest for their potential as kinase inhibitors, such as Aurora A kinase inhibitors, which play a crucial role in cell cycle regulation and are implicated in oncology.

The protocols outlined below describe a reliable method for the construction of the 8-fluoroquinazoline scaffold from the readily available starting material, this compound.

Key Synthetic Strategies

The synthesis of the 8-fluoroquinazoline core from this compound can be achieved through a multi-step process, typically involving an initial condensation reaction followed by cyclization and oxidation. A common and effective approach involves the reaction of this compound with a suitable nitrile-containing compound to form an intermediate, which then undergoes cyclization to the quinazoline ring system.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a model 8-fluoroquinazoline derivative, 2-(3-Bromophenyl)-8-fluoroquinazolin-4-amine. Please note that yields are indicative and can vary based on the specific substrate and reaction conditions.

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | This compound, 3-Bromophenylacetonitrile | 2-(3-Bromobenzyl)-8-fluoroquinazoline | K2CO3 | DMF | 120 | 12 | ~85 |

| 2 | 2-(3-Bromobenzyl)-8-fluoroquinazoline | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-amine | NBS, AIBN | CCl4 | 80 | 4 | ~70 |

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Bromobenzyl)-8-fluoroquinazoline

This protocol describes the initial condensation and cyclization reaction to form the quinazoline core.

Materials:

-

This compound

-

3-Bromophenylacetonitrile

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), 3-bromophenylacetonitrile (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

-

Stir the mixture at 120 °C under a nitrogen atmosphere for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(3-bromobenzyl)-8-fluoroquinazoline.

Protocol 2: Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-amine

This protocol describes the subsequent functionalization of the quinazoline core.

Materials:

-

2-(3-Bromobenzyl)-8-fluoroquinazoline

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-(3-bromobenzyl)-8-fluoroquinazoline (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the mixture at 80 °C for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution, followed by aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be further purified by recrystallization or column chromatography to yield 2-(3-bromophenyl)-8-fluoroquinazoline-4-amine.

Mandatory Visualizations

Chemical Reaction Scheme

Application Notes and Protocols: Synthesis of 8-Fluoro-Substituted β-Carbolines via Pictet-Spengler Reaction with 2-Amino-3-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-carboline scaffold is a privileged heterocyclic motif present in numerous natural products and synthetic molecules with a wide range of pharmacological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] The Pictet-Spengler reaction is a cornerstone of synthetic chemistry, providing a powerful and direct method for the construction of tetrahydro-β-carboline ring systems.[3][4] This reaction involves the acid-catalyzed condensation of a tryptamine derivative with an aldehyde or ketone, followed by intramolecular cyclization. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed protocol for the synthesis of 8-fluoro-1-substituted-tetrahydro-β-carbolines using 2-Amino-3-fluorobenzaldehyde as a key reactant in the Pictet-Spengler reaction.

Reaction Scheme

The Pictet-Spengler reaction between tryptamine and this compound proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the corresponding 8-amino-7-fluoro-tetrahydro-β-carboline. Subsequent aromatization can lead to the fully aromatic β-carboline.

Caption: General scheme of the Pictet-Spengler reaction.

Quantitative Data Summary

While specific yield data for the reaction with this compound is not extensively reported, analogous Pictet-Spengler reactions with substituted benzaldehydes provide an expected range. The yield is dependent on the specific reaction conditions employed.

| Catalyst/Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |

| TFA / DCM | Room Temperature - Reflux | 12 - 48 | 60 - 85 | General Protocol |

| HFIP (reflux) | 58 | 1 - 12 | 80 - 95 | [5] |

| Acetic Acid / DCM | Reflux | 1 - 2 | 50 - 80 | [6] |

Experimental Protocols

This section details two common protocols for the Pictet-Spengler reaction, adaptable for the use of this compound.

Protocol 1: Trifluoroacetic Acid (TFA) Catalyzed Reaction in Dichloromethane (DCM)

This classical approach utilizes a strong Brønsted acid catalyst in a chlorinated solvent.

Materials:

-

Tryptamine

-

This compound

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 eq) in anhydrous DCM.

-

Addition of Aldehyde: To the stirred solution, add this compound (1.0-1.2 eq) at room temperature.

-

Acid Catalysis: Slowly add trifluoroacetic acid (TFA) (0.1-1.0 eq) to the reaction mixture. The amount of acid can be optimized for best results.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or elevate to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-amino-7-fluoro-tetrahydro-β-carboline.

Protocol 2: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as Solvent and Catalyst

HFIP is a highly polar, non-coordinating solvent that can also act as a weak Brønsted acid, promoting the reaction often with high efficiency.[5]

Materials:

-

Tryptamine

-

This compound

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve tryptamine (1.0 eq) and this compound (1.1-1.5 eq) in HFIP.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 58 °C). Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. In many cases, the product can be isolated by simply removing the HFIP under reduced pressure. If necessary, the crude product can be further purified by column chromatography as described in Protocol 1.

Visualizations

Pictet-Spengler Reaction Mechanism

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow

Caption: Experimental workflow for the Pictet-Spengler synthesis.

Potential Applications in Drug Discovery

The resulting 8-amino-7-fluoro-tetrahydro-β-carbolines are valuable scaffolds for further chemical modification and biological screening. The presence of both a fluorine atom and an amino group offers handles for diverse derivatization strategies to explore structure-activity relationships (SAR).

References

- 1. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Structure–Activity Relationship of Functionalized Tetrahydro-β-carboline Derivatives as Novel PDE5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Amino-3-fluorobenzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reactions of halogenated derivatives of 2-amino-3-fluorobenzaldehyde. This class of reactions is pivotal for the synthesis of complex biaryl and heteroaryl structures, which are significant scaffolds in medicinal chemistry and drug development. The presence of the ortho-amino and fluoro substituents on the benzaldehyde ring presents unique challenges and opportunities in catalyst selection and reaction optimization.

The protocols outlined below are based on established methodologies for structurally similar substrates, particularly ortho-haloanilines, and are intended to serve as a robust starting point for reaction development.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

For drug development professionals, the synthesis of substituted biaryl aldehydes is of particular interest as these moieties are present in numerous biologically active compounds. The this compound scaffold, when coupled with various aryl and heteroaryl partners, can generate libraries of compounds for screening against various therapeutic targets. The ortho-amino group can act as a directing group or be a site for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity.

Challenges and Considerations

The Suzuki-Miyaura coupling of ortho-amino substituted aryl halides can be challenging. The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Therefore, the choice of a suitable catalyst system, including the palladium precursor and the ligand, is critical for achieving high yields. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to overcome these challenges.

Representative Reaction Scheme

The following scheme illustrates a representative Suzuki-Miyaura coupling reaction of a hypothetical 5-bromo-2-amino-3-fluorobenzaldehyde with a generic arylboronic acid. This transformation is the basis for the protocols and data presented in this document.

Caption: General scheme of the Suzuki-Miyaura coupling.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of a model substrate, 5-bromo-2-amino-3-fluorobenzaldehyde, with various boronic acid derivatives. The data is extrapolated from studies on substrates with similar electronic and steric properties, particularly ortho-bromoanilines.[1]

| Entry | Boronic Acid/Ester Partner | Product | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-2-amino-3-fluorobenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Amino-3-fluoro-5-(4-methoxyphenyl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 80-90 |

| 3 | 3-Pyridinylboronic acid | 2-Amino-3-fluoro-5-(pyridin-3-yl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 75-85 |

| 4 | 2-Thiopheneboronic acid | 2-Amino-3-fluoro-5-(thiophen-2-yl)benzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 80-90 |

| 5 | Methylboronic acid | 2-Amino-3-fluoro-5-methylbenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 60-70 |

| 6 | Vinylboronic acid pinacol ester | 2-Amino-3-fluoro-5-vinylbenzaldehyde | CataXCium A Pd G3 (2 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (10:1) | 90 | 70-80 |

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of a halogenated this compound with a generic arylboronic acid. Note: Optimization may be required for specific substrates.

Materials and Reagents

-

5-Bromo-2-amino-3-fluorobenzaldehyde (or other suitable halogenated derivative)

-

Arylboronic acid or boronic ester (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., CataXCium A Pd G3, Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate/oil bath